molecular formula C17H10Cl2N4S B14919162 4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14919162
M. Wt: 373.3 g/mol
InChI Key: SYEZDFKKHKXJLN-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a quinoline moiety, and a dichlorophenyl group, which collectively contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Quinoline Moiety: The quinoline group is often introduced via a condensation reaction with an appropriate quinoline derivative.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using 2,4-dichlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline moiety can undergo reduction reactions to form dihydroquinoline derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.

Comparison with Similar Compounds

4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds such as:

    4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.

    4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

The presence of the thiol group in this compound imparts unique chemical reactivity and biological activity compared to its analogs with different functional groups.

Properties

Molecular Formula

C17H10Cl2N4S

Molecular Weight

373.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H10Cl2N4S/c18-11-6-8-15(12(19)9-11)23-16(21-22-17(23)24)14-7-5-10-3-1-2-4-13(10)20-14/h1-9H,(H,22,24)

InChI Key

SYEZDFKKHKXJLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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